methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate
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Overview
Description
Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate is an organic compound with the molecular formula C11H12N2O6 It is a derivative of benzoic acid and features both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: 4-methoxy-3-nitrobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-methoxy-3-nitrobenzoate.
Amidation: The ester is then reacted with methylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: Methyl 2-[(4-amino-3-methoxybenzoyl)amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
- Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate
- Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]acetate
Uniqueness
Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate is unique due to the presence of both methoxy and nitro functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-18-9-4-3-7(5-8(9)13(16)17)11(15)12-6-10(14)19-2/h3-5H,6H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTVNDZNTWPWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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